molecular formula C9H18N2O2 B1603114 3-(Boc-Amino)-3-methylazetidine CAS No. 1018443-01-0

3-(Boc-Amino)-3-methylazetidine

Cat. No.: B1603114
CAS No.: 1018443-01-0
M. Wt: 186.25 g/mol
InChI Key: BFHSUIWEPMCBQR-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Azetidine (B1206935) Synthesis

Historically, the synthesis of azetidines has been challenging due to the high ring strain of the four-membered ring, making them less accessible than their five- or six-membered counterparts. nih.govacs.org Early and traditional methods for constructing the azetidine ring often relied on intramolecular cyclizations of 3-amino-1-propanol derivatives or the reduction of more readily available β-lactams (azetidin-2-ones). wikipedia.orgacs.orgpageplace.dersc.org While effective to an extent, these methods often required harsh reaction conditions and offered limited substituent diversity.

The evolution of synthetic organic chemistry has brought forth more sophisticated and efficient methodologies for azetidine synthesis. magtech.com.cn Recent decades have seen the development of novel strategies that provide better control over stereochemistry and allow for a wider range of functional groups. These modern techniques include:

[2+2] Cycloaddition Reactions: Photochemical methods, such as the aza Paternò-Büchi reaction, involve the cycloaddition of an imine and an alkene to form the azetidine ring directly. rsc.orgnih.gov

Ring Contraction and Expansion: Methods involving the contraction of five-membered rings like pyrrolidines or the expansion of three-membered aziridines have been developed. acs.orgmagtech.com.cn

Metal-Catalyzed Reactions: The use of transition metals, such as palladium and titanium, has enabled novel cyclization strategies, including C-H activation and amination reactions, to form the azetidine ring with high efficiency. rsc.org

Reduction of β-Lactams: While a classical approach, the reduction of β-lactams remains a widely used and reliable method for synthesizing a variety of azetidine derivatives. wikipedia.orgacs.orgrsc.org

These advancements have significantly improved the accessibility of diverse azetidine scaffolds, fueling their exploration in various scientific fields.

Importance of Four-Membered Heterocycles in Medicinal Chemistry and Drug Discovery

Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, are of significant interest in medicinal chemistry. numberanalytics.com Their incorporation into molecular structures can impart unique conformational constraints and physicochemical properties that are beneficial for drug candidates. enamine.net

The azetidine ring, in particular, has emerged as a valuable scaffold in drug design for several reasons: nih.govlifechemicals.com

Structural Rigidity: The rigid nature of the azetidine ring helps to lock the conformation of a molecule, which can lead to higher binding affinity and selectivity for its biological target. enamine.net

Improved Physicochemical Properties: The introduction of an azetidine moiety can enhance properties such as aqueous solubility, lipophilicity, and metabolic stability, which are critical for a drug's pharmacokinetic profile. researchgate.net

Bioisosteric Replacement: Azetidines can serve as bioisosteres for other chemical groups, allowing for the fine-tuning of a molecule's properties while maintaining its biological activity.

Novel Chemical Space: As a less explored scaffold compared to more common rings, azetidines provide access to novel chemical space, offering opportunities for the discovery of first-in-class therapeutics. technologynetworks.com

The utility of the azetidine motif is evidenced by its presence in several approved drugs, including the antihypertensive medication azelnidipine (B1666253) and the MEK inhibitor cobimetinib, as well as numerous compounds in clinical development for treating conditions like neurological disorders. rsc.orgchemrxiv.orgdrughunter.comdrugbank.com

Overview of 3-(Boc-Amino)-3-methylazetidine as a Privileged Scaffold and Building Block

The compound this compound is a prime example of a specialized building block that has gained prominence in medicinal chemistry. Its structure combines the advantageous features of the azetidine ring with strategically placed functional groups that facilitate its use in synthesis.

The key structural features of this compound are:

The Azetidine Ring: Provides the rigid, four-membered heterocyclic core.

The 3-Methyl Group: Creates a quaternary carbon center, which can introduce specific steric and conformational effects.

The 3-Boc-Amino Group: The tert-butoxycarbonyl (Boc) protecting group on the amino function at the 3-position is crucial. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, allowing for subsequent chemical modifications at the nitrogen atom. acs.org This makes it an excellent handle for introducing further diversity into the molecule.

These features make this compound a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. It serves as a versatile starting material for the synthesis of more complex molecules, particularly in the development of novel drug candidates. nih.govchemimpex.com Its hydrochloride salt is also commercially available for use in synthesis. chemicalbook.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1018443-01-0 achemblock.com
Molecular Formula C9H18N2O2 achemblock.com
Molecular Weight 186.26 g/mol achemblock.com
IUPAC Name tert-butyl (3-methylazetidin-3-yl)carbamate achemblock.com
Appearance White solid achemblock.com

| SMILES | CC1(NC(=O)OC(C)(C)C)CNC1 achemblock.com |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
3-amino-1-propanol
azelnidipine
azetidine
azetidin-2-one
cobimetinib
oxetane
thietane
tert-butyl (3-methylazetidin-3-yl)carbamate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-methylazetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-9(4)5-10-6-9/h10H,5-6H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHSUIWEPMCBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628940
Record name tert-Butyl (3-methylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018443-01-0
Record name tert-Butyl (3-methylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Boc Amino 3 Methylazetidine and Its Analogues

Stereoselective and Asymmetric Synthesis of Azetidine (B1206935) Cores

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For 3-(Boc-amino)-3-methylazetidine and its analogues, establishing the desired stereoisomers often dictates the biological activity. Advanced synthetic approaches leverage chiral auxiliaries, ligand-controlled reactions, enantioenriched precursors, and diastereoselective transformations to achieve high levels of stereocontrol.

Utilization of Chiral Auxiliaries and Ligand-Controlled Approaches

Chiral auxiliaries and ligands play a pivotal role in asymmetric synthesis, guiding the formation of specific stereoisomers. In the context of azetidine synthesis, these chiral entities create a stereochemically defined environment that influences the trajectory of bond-forming reactions.

One notable approach involves the use of (S)-1-phenylethylamine as a chiral auxiliary and a nitrogen source for the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org The absolute configuration of one of the resulting enantiomers was confirmed through X-ray crystallography, demonstrating the effective transfer of chirality from the auxiliary to the azetidine core. rsc.org

Furthermore, chiral C2-symmetric 2,4-disubstituted azetidines have been synthesized and employed as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net These ligands, featuring a β-amino alcohol moiety, have demonstrated the ability to induce stereoselectivity in catalytic processes. researchgate.net The development of novel chiral ligands derived from azetidine and (R)-BINOL has also been reported for use in magnesium-catalyzed asymmetric ring-opening reactions of aziridines. researchgate.net

The design of rigid and concave 2,4-cis-disubstituted amino azetidines has provided a unique platform for asymmetric catalysis. nih.gov These single enantiomer ligands have been successfully used in copper-catalyzed Henry reactions, achieving high enantiomeric excess (>99% e.e.) for alkyl aldehydes. nih.gov The absolute stereochemistry of a representative azetidine derivative was unequivocally determined by single-crystal X-ray diffraction analysis. nih.gov

Ligand/AuxiliaryReaction TypeKey Features
(S)-1-PhenylethylamineSynthesis of azetidine-2,4-dicarboxylic acidsActs as both chiral auxiliary and nitrogen donor. rsc.org
Chiral C2-symmetric 2,4-disubstituted azetidinesAsymmetric addition of diethylzinc to aldehydesContains a β-amino alcohol moiety. researchgate.net
Azetidine-(R)-BINOL derived ligandMagnesium-catalyzed asymmetric ring-opening of aziridinesEnables desymmetrization of aziridines. researchgate.net
2,4-cis-disubstituted amino azetidinesCopper-catalyzed Henry reactionsRigid, concave structure leads to high enantioselectivity. nih.gov

Enantioenriched Precursor Strategies

The use of enantioenriched precursors is a powerful strategy for the synthesis of chiral azetidines. This approach relies on starting materials that already possess the desired stereochemistry, which is then carried through the synthetic sequence.

A common and effective strategy involves the use of enantiopure α-amino acids. For instance, L-glutamic acid can be used as a starting material for the synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives, a class of compounds structurally related to azetidines. This multi-step route involves esterification, Boc-protection, reduction, tosylation, and cyclization. Similarly, enantiomerically pure 3-amino cyclic amines, including pyrrolidines and piperidines, have been synthesized from optically active natural α-amino acids like L-aspartic acid and L-glutamic acid. researchgate.net

Another approach utilizes chiral α-hydroxy carboxylates, which can be converted to triflate esters. nih.gov These triflates are excellent leaving groups and react with amines in an SN2 fashion with inversion of stereochemistry, providing access to N-substituted α-aminocarboxylates with good chemical and optical yields. nih.gov This method has been applied to the synthesis of methyl 2-[(N-Boc-amino)cycloaminyl]alkanoates from chiral triflate esters and chiral 3-Boc-aminopyrrolidine or 3-Boc-aminopiperidine. nih.gov

Diastereoselective Transformations for Defined Azetidine Stereoisomers

Diastereoselective reactions are crucial for controlling the relative stereochemistry of multiple stereocenters within the azetidine ring. These transformations often rely on the inherent stereochemical biases of the substrate or the influence of reagents and catalysts.

Iodine-mediated cyclization of homoallyl amines at room temperature provides a pathway to cis-2,4-azetidines through a 4-exo trig cyclization. nih.gov The relative stereochemistry of the resulting iodo-azetidines can be confirmed by NMR spectroscopy and X-ray crystallography. nih.gov These iodo-azetidines can be further functionalized through nucleophilic displacement of the iodine. nih.gov

Furthermore, the diastereoselectivity of the Staudinger ketene-imine cycloaddition can be influenced by the reaction conditions. nih.gov Modifications to the classical Staudinger reaction have been shown to reverse the diastereoselectivity of β-lactam formation, allowing for the preferential synthesis of specific diastereomers. nih.gov

Ring-Forming Reactions for Azetidine Construction

The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of this compound and its analogues. Intramolecular cyclization reactions are among the most powerful methods for achieving this transformation.

Intramolecular Cyclization Pathways

Intramolecular cyclization involves the formation of the azetidine ring from a linear precursor containing both the nitrogen nucleophile and the electrophilic carbon center. This approach is often favored due to its efficiency and potential for stereocontrol.

Base-Promoted Cyclization of Substituted Amines and Esters

A widely employed and effective method for constructing the azetidine ring is the base-promoted intramolecular cyclization of suitably substituted amines and esters. This strategy relies on the deprotonation of the amine to generate a nucleophilic nitrogen, which then attacks an electrophilic carbon center within the same molecule, leading to ring closure.

The synthesis of amino acid-azetidine chimeras, such as 3-substituted azetidine-2-carboxylic acids, has been achieved through a sequence involving regioselective allylation of an aspartate derivative, followed by selective reduction, tosylation, and subsequent intramolecular N-alkylation. researchgate.net

The choice of the base and reaction conditions is critical for the success of these cyclizations. For example, the use of strong bases like n-butyllithium (n-BuLi) in combination with additives such as 2,2,6,6-tetramethylpiperidine (B32323) (TMP) can facilitate the intramolecular nucleophilic addition of N-Boc protected α-amino carbanions to in situ generated arynes. researchgate.net

The table below summarizes the yields of benzazepines synthesized via intramolecular cyclization of N-Boc derivatives.

EntryRProductYield (%)
1H14a 81
2OMe14b 79
3F14c 85
4Cl14d 82
5Br14e 83
Reaction conditions: (i) TMP (5 equiv.), n-BuLi (5 equiv.) THF (3 mL/mmol) (ii) 13 (1 equiv.), THF (3 mL/mmol), −78 °C to 0 °C (iii) NH4Cl solution (iv) TFA (10 equiv.) (DCM) (4 mL/mmol). All yields refer to isolated products. researchgate.net

Furthermore, base-promoted [3+3] cyclization reactions of cyclopropenones and cyclopropenethiones with amides have been developed to access 6H-1,3-oxazin-6-ones and 6H-1,3-thiazin-6-ones, demonstrating the versatility of base-promoted cyclizations in heterocyclic synthesis. rsc.org

Rearrangement-Based Syntheses

Rearrangement reactions provide an alternative pathway to azetidines, often involving the transformation of other heterocyclic systems.

The thermal rearrangement of aziridines to azetidines represents an intriguing, though less common, synthetic route. This process typically involves the cleavage of a carbon-carbon bond in the strained three-membered aziridine (B145994) ring, followed by rearrangement and ring expansion to form the more stable four-membered azetidine. It has been demonstrated that 2-(iodomethyl)azetidine derivatives can be isomerized to 3-iodopyrrolidines upon heating, suggesting a dynamic relationship between these ring systems. dissertation.com While direct thermal isomerization from an aziridine to a specific 3-amino-3-methylazetidine is not widely documented, this conceptual approach highlights the potential for ring expansion strategies in synthesizing substituted azetidines.

Cycloaddition Reactions

Cycloaddition reactions, particularly those involving photochemical methods, offer a direct and atom-economical approach to the azetidine core.

Visible-light-mediated [2+2] cycloadditions have recently been developed as a mild and general protocol for azetidine synthesis. chemrxiv.orgrsc.org This approach, often referred to as an aza Paternò-Büchi reaction, involves the cycloaddition of an imine or a suitable imine precursor with an alkene. chemrxiv.orgmagtech.com.cn Iridium(III) photocatalysts are frequently employed to facilitate this transformation via a triplet energy transfer mechanism. chemrxiv.orgspringernature.com

In a typical reaction, the iridium photocatalyst absorbs visible light and transfers energy to an oxime derivative, such as a 2-isoxazoline-3-carboxylate, which then reacts with an alkene in a [2+2] fashion to yield a highly functionalized azetidine. rsc.orgspringernature.com This method is characterized by its operational simplicity, low catalyst loadings, and broad functional group tolerance. chemrxiv.org After optimization, yields can be substantially increased, in some cases up to 99%. springernature.com The resulting cycloadducts can then be further manipulated to install the desired substituents, such as the Boc-amino and methyl groups at the 3-position.

ReactantsCatalystConditionsProductYieldReference
Oxime and OlefinIr(III) photocatalystVisible lightFunctionalized Azetidineup to 99% chemrxiv.orgspringernature.com
2-isoxazoline-3-carboxylate and AlkeneIr(III) photocatalystVisible light (blue)Functionalized Azetidine69% (initial), up to 99% (optimized) springernature.com

Metal-Catalyzed Coupling and Amination Reactions

Metal-catalyzed reactions are indispensable in modern organic synthesis for the formation of carbon-nitrogen bonds. While specific examples detailing the direct synthesis of this compound via these methods are not extensively reported in the provided context, the principles of established catalytic processes can be applied. For instance, palladium-catalyzed amination reactions could potentially be used to functionalize a pre-formed 3-halo-3-methylazetidine with a Boc-protected amine. Alternatively, intramolecular palladium-catalyzed C-N bond formation from an acyclic precursor containing an alkene and an amine could be envisioned. Such reactions often proceed through the formation of a π-allyl palladium complex, followed by nucleophilic attack by the nitrogen atom to forge the azetidine ring. acs.org

Palladium-Catalyzed Intramolecular C(sp³)–H Amination

Palladium-catalyzed intramolecular amination of C(sp³)–H bonds has emerged as a powerful tool for the synthesis of saturated nitrogen-containing heterocycles, including azetidines. acs.orgrsc.org This methodology allows for the direct conversion of an unactivated C-H bond into a C-N bond, offering an efficient route to cyclized products. nih.gov

In a notable example, Gaunt and co-workers developed a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines. rsc.org The reaction is promoted by an oxidant, such as benziodoxole tosylate, and an additive like silver acetate (B1210297) (AgOAc). The proposed mechanism involves the formation of an alkyl-Pd(IV) intermediate, which undergoes reductive elimination to form the azetidine ring. rsc.org This method is characterized by its excellent functional group tolerance. rsc.org

The general applicability of palladium-catalyzed C-H activation and intramolecular amination provides a versatile strategy for constructing various substituted azetidines. acs.orgnih.govscilit.com The reaction conditions are typically mild, and the use of a picolinamide (B142947) (PA) protecting group on the amine substrate can facilitate the reaction with low catalyst loading and inexpensive reagents. acs.org

Table 1: Key Features of Palladium-Catalyzed Intramolecular C(sp³)–H Amination

FeatureDescription
Catalyst Typically a Palladium(II) salt, e.g., Pd(OAc)₂. nih.gov
Oxidant Required for the catalytic cycle, e.g., benziodoxole tosylate. rsc.org
Key Intermediate An alkyl-Pd(IV) species. rsc.org
Bond Formation Intramolecular formation of a C-N bond at a γ-C(sp³)–H position. acs.orgrsc.org
Advantages High functional group tolerance, mild reaction conditions. acs.orgrsc.org
Titanium(IV)-Mediated Kulinkovich-Type Coupling

The Kulinkovich reaction, traditionally used for synthesizing cyclopropanols from esters, has been adapted for the synthesis of azetidines. wikipedia.orgorganic-chemistry.org A significant advancement in this area is the titanium(IV)-mediated Kulinkovich-type coupling of oxime ethers with Grignard reagents or terminal olefins to produce spirocyclic NH-azetidines. nih.govresearchgate.net

This transformation proceeds through a proposed titanacyclopropane intermediate, which acts as a 1,2-aliphatic dianion equivalent. nih.govresearchgate.net This intermediate inserts into the 1,2-dielectrophilic oxime ether, leading to the formation of the four-membered azetidine ring in a single step. nih.govresearchgate.net The reaction is typically carried out using Ti(Oi-Pr)₄ and an alkyl Grignard reagent in an ethereal solvent like diethyl ether (Et₂O) at room temperature. researchgate.net

This method provides access to structurally diverse and previously unreported NH-azetidines in moderate yields. nih.govresearchgate.net The reaction tolerates various functional groups and offers a direct route to complex azetidine scaffolds. wikipedia.orgresearchgate.net

Table 2: Conditions for Titanium(IV)-Mediated Synthesis of NH-Azetidines

Reagent/ConditionTypical Specification
Titanium Source Ti(Oi-Pr)₄. researchgate.net
Coupling Partner Alkyl Grignard reagent (e.g., C₅H₉MgBr) or terminal olefin. researchgate.net
Substrate Oxime ether. nih.govresearchgate.net
Solvent Diethyl ether (Et₂O). researchgate.net
Temperature Room temperature. researchgate.net
Workup Quenching with aqueous citric acid followed by basification. researchgate.net
Suzuki-Miyaura Cross-Coupling for Azetidine Functionalization

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. youtube.comlibretexts.org This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is highly versatile for functionalizing heterocyclic systems like azetidines. researchgate.netnih.gov

This methodology can be applied to introduce aryl or other substituents onto the azetidine ring. For instance, a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was prepared from N-Boc-3-azetidinone. researchgate.net The synthesis involved a rhodium(I)-catalyzed conjugate addition of arylboronic acids, a reaction analogous in principle to the Suzuki-Miyaura coupling's use of boronic acids. researchgate.net More directly, bifunctional azetidine building blocks containing a protected amine and a cyclopropyl (B3062369) N-methyliminodiacetic acid (MIDA) boronate have been used in Suzuki-Miyaura cross-coupling reactions with various aryl bromides. acs.org

The development of highly active and stable palladium catalysts, such as those based on azetidine ligands or palladacycles, has expanded the scope and efficiency of these reactions, even allowing for their execution in water. libretexts.orgresearchgate.net

Strategic Functionalization and Derivatization of the Azetidine Ring System

The strategic introduction of functional groups onto the azetidine ring is crucial for modulating the pharmacological properties of azetidine-containing compounds. This section covers key functionalization and derivatization strategies.

Introduction of Alkyl and Substituent Groups (e.g., Methyl at C3)

The introduction of alkyl groups, particularly a methyl group at the C3 position of the azetidine ring, is a common modification. One approach involves the use of N-Boc-3-azetidinone as a starting material, which can be elaborated through various synthetic transformations. researchgate.net For example, a Horner-Wadsworth-Emmons reaction can be employed to introduce an exocyclic double bond, which can then be subjected to conjugate addition reactions to install substituents at the C3 position. researchgate.net

Another strategy involves the ring opening of photogenerated azetidinols as a means to achieve a formal transposition of a methyl group. beilstein-journals.org While not a direct alkylation, this demonstrates the creative approaches being developed for functionalizing the azetidine core.

Amino Group Introduction and Protection (e.g., Boc-Protection)

The introduction of an amino group, often at the C3 position, and its subsequent protection are critical steps in the synthesis of compounds like this compound. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.org

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.com This protection strategy is compatible with a wide range of functional groups and subsequent reaction conditions, including the Suzuki-Miyaura coupling and other palladium-catalyzed reactions. acs.orgorganic-chemistry.org The synthesis of N-Boc-β³-amino acid methyl esters from α-amino acids provides an example of the integration of Boc protection in multi-step synthetic sequences. rsc.orgrsc.org

The tert-butoxythiocarbonyl (Botc) group, a thiocarbonyl analogue of Boc, has also been explored for the protection and activation of azetidines, facilitating α-lithiation and electrophilic substitution. acs.org

Halogenation Methodologies (e.g., Bromofluorination)

Halogenation of the azetidine ring provides valuable intermediates for further functionalization through cross-coupling reactions or nucleophilic substitutions. Various methods have been developed for the introduction of halogens onto the azetidine scaffold.

For instance, the stereoselective synthesis of 3-hydroxyazetidines can be achieved via the regioselective halogenation of 2,3-epoxyamines using magnesium bromide. acs.org While this introduces a halogen that is subsequently displaced to form the azetidinol, it highlights the use of halogenation in azetidine synthesis. More direct halogenation, such as bromination with N-bromosuccinimide (NBS), has been used to create α-acylated azetidines. rsc.org

Diversification through Nucleophilic Substitutions (e.g., Cyano, Thiocyano, Azido (B1232118), Phenoxy Azetidines)

The functionalization of the azetidine ring at the C3 position through nucleophilic substitution allows for the introduction of a wide array of chemical moieties, leading to a diverse set of analogues. Starting from a suitable precursor, such as a 3-hydroxy or 3-mesyloxy-azetidine derivative, various nucleophiles can be employed to generate novel compounds.

For instance, the synthesis of 3-azido-azetidine-1-carboxylic acid tert-butyl ester can be achieved by reacting the corresponding methane (B114726) sulfonate derivative with sodium azide (B81097) in dimethylformamide at elevated temperatures. This reaction proceeds with high yield, providing a key intermediate for further transformations, such as reduction to the corresponding amine.

Similarly, other nucleophiles can be introduced. The synthesis of 3-phenoxyazetidine (B1367254) has been documented, creating a C-O bond at the 3-position. nih.gov While specific examples for the direct synthesis of 3-cyano and 3-thiocyano-3-methylazetidine are less common in readily available literature, the general principle of nucleophilic substitution on activated 3-hydroxyazetidines suggests these transformations are feasible. These reactions would involve the use of cyanide or thiocyanate (B1210189) salts as nucleophiles, respectively.

The introduction of these functional groups opens up a vast chemical space for the development of new azetidine-based compounds with potentially unique biological activities. The azido group, for example, can be readily converted to an amine or participate in click chemistry reactions. cam.ac.ukresearchgate.netnih.gov The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The thiocyano group can be a precursor to various sulfur-containing heterocycles.

Protecting Group Chemistry in Azetidine Synthesis

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules like substituted azetidines. It allows for the selective reaction of one functional group in the presence of others, preventing unwanted side reactions.

Orthogonal Protection Strategies (e.g., Boc, Cbz, Fmoc)

Orthogonal protection strategies are particularly powerful in multi-step syntheses, as they allow for the selective removal of one protecting group while others remain intact. google.comorganic-chemistry.orgnih.gov This is crucial when different parts of the molecule need to be modified at different stages of the synthesis. The most commonly used amine protecting groups in this context are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

These groups are distinguished by their different lability to specific reagents:

Boc: Cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA). organic-chemistry.orgacsgcipr.org

Cbz: Typically removed by hydrogenolysis (e.g., H₂ with a palladium catalyst). organic-chemistry.orgtotal-synthesis.com

Fmoc: Cleaved under basic conditions (e.g., piperidine (B6355638) in DMF). google.comtotal-synthesis.com

Protecting GroupAbbreviationCommon Deprotection ConditionsStability
tert-ButoxycarbonylBocAcidic (e.g., TFA, HCl) organic-chemistry.orgacsgcipr.orgStable to base and hydrogenolysis organic-chemistry.org
BenzyloxycarbonylCbzHydrogenolysis (e.g., H₂/Pd) organic-chemistry.orgtotal-synthesis.comStable to mild acid and base total-synthesis.com
9-FluorenylmethoxycarbonylFmocBasic (e.g., Piperidine) google.comtotal-synthesis.comStable to acid and hydrogenolysis total-synthesis.com

Selective Deprotection Methodologies and Conditions

The ability to selectively remove a protecting group is as important as the ability to install it. The conditions for deprotection must be carefully chosen to avoid affecting other sensitive functionalities in the molecule.

For Boc deprotection, a variety of acidic conditions can be employed. While strong acids like TFA are common, milder and more selective reagents are also available. For instance, aqueous phosphoric acid has been shown to be an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, tolerating other groups like Cbz carbamates and benzyl (B1604629) esters. organic-chemistry.org Iron(III) chloride has also been used for the catalytic and selective deprotection of Boc groups. researchgate.net

The deprotection of the Cbz group is most commonly achieved through catalytic hydrogenolysis. organic-chemistry.orgtotal-synthesis.com This method is generally clean and efficient. However, for molecules containing other reducible functional groups (e.g., alkenes, alkynes, or some sulfur-containing groups), this method may not be suitable. In such cases, alternative methods like using Lewis acids (e.g., TMSI) or other reducing agents can be considered. researchgate.net

Fmoc deprotection is almost exclusively carried out using a secondary amine base, with piperidine in DMF being the standard. google.comnih.gov The reaction is typically fast and clean. researchgate.net However, concerns about the toxicity of piperidine have led to the exploration of alternatives like piperazine (B1678402) (PZ) and 4-methylpiperidine (B120128) (4MP). nih.gov Sodium azide has also been reported as a mild reagent for Fmoc removal, providing a base-free alternative. researchgate.net

Process Chemistry and Scalable Synthesis Considerations

Moving a synthetic route from a laboratory scale to an industrial process introduces a new set of challenges. The focus shifts from simply obtaining the desired product to achieving high yield, purity, and cost-effectiveness on a large scale.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical step in developing a scalable synthesis. researchgate.netresearchgate.net This involves a systematic study of various reaction parameters to find the optimal balance that maximizes yield and purity while minimizing reaction time and the formation of byproducts.

Key parameters that are often optimized include:

Temperature: Can significantly affect reaction rate and selectivity.

Concentration: Can influence reaction kinetics and the formation of intermolecular side products.

Solvent: Can impact solubility, reactivity, and the ease of product isolation.

Catalyst loading: For catalytic reactions, minimizing the amount of catalyst is crucial for cost and environmental reasons.

Reagent stoichiometry: Using the optimal ratio of reactants can maximize the conversion of the limiting reagent and minimize waste.

For the synthesis of this compound, each step of the synthetic sequence would need to be individually optimized. For example, in the Boc protection step, the choice of base, solvent, and temperature can influence the reaction's efficiency and the formation of potential impurities. Similarly, in subsequent functionalization or deprotection steps, careful optimization is required to ensure a robust and reproducible process.

Advanced Purification Techniques

On a large scale, traditional purification methods like column chromatography can be impractical and expensive. Therefore, developing efficient and scalable purification techniques is essential.

Some advanced purification techniques applicable to the synthesis of this compound and its analogues include:

Crystallization: This is often the most desirable method for purifying solid compounds on a large scale. It can provide a high-purity product in a single step and is generally cost-effective. Developing a robust crystallization process involves screening different solvents and conditions to obtain a crystalline form with good handling properties.

Distillation: For liquid products or intermediates, distillation can be a highly effective purification method, especially for separating components with different boiling points.

Extraction: Liquid-liquid extraction is a common technique for separating the desired product from impurities based on their differential solubility in two immiscible liquid phases. Optimizing the choice of solvents and pH can significantly improve the efficiency of the separation.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): While often considered a laboratory-scale technique, modern prep-HPLC systems can handle kilogram quantities of material. It is particularly useful for purifying complex mixtures or separating closely related impurities that are difficult to remove by other methods.

By carefully considering these process chemistry and scalable synthesis aspects, it is possible to develop efficient, robust, and economically viable routes to this compound and its diverse analogues, paving the way for their potential applications in various fields.

Chemical Reactivity and Mechanistic Investigations of 3 Boc Amino 3 Methylazetidine Analogues

Reactivity Profiles of the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring is largely dictated by its inherent ring strain, making it susceptible to various ring-opening and expansion reactions.

Role of Ring Strain in Driving Reactivity

Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.orgrsc.org This strain is a key factor driving their chemical reactivity. rsc.orgrsc.orgresearchwithrutgers.comrsc.org While more stable and easier to handle than the highly strained three-membered aziridines (ring strain ~27.7 kcal/mol), azetidines are considerably more reactive than their five-membered pyrrolidine (B122466) counterparts (ring strain ~5.4 kcal/mol). rsc.orgrsc.org This intermediate level of strain allows for controlled activation and unique reactivity that can be triggered under specific reaction conditions, making them valuable building blocks in organic synthesis. rsc.orgrsc.orgresearchwithrutgers.com The inherent strain facilitates the cleavage of the carbon-nitrogen (C-N) sigma bonds, leading to a variety of synthetic transformations. rsc.orgnih.gov

Nucleophilic Ring-Opening Reactions and Products

The strained nature of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. rsc.orgambeed.com These reactions are a cornerstone of azetidine chemistry, providing access to a diverse array of functionalized acyclic amines. rsc.org Various nucleophiles, including amines, thiols, and carbon nucleophiles, can initiate the ring-opening process. rsc.orgwikipedia.org

For instance, the treatment of a Boc-protected azetidine with primary amines or ammonia (B1221849) in the presence of an acid catalyst like p-toluenesulfonic acid can lead to the formation of functionalized pyrroles. rsc.org The proposed mechanism involves an initial aminolysis of the azetidine, followed by ring-opening to generate a thioaldehyde intermediate. rsc.org

The regioselectivity of the ring-opening can be influenced by the substituents on the azetidine ring and the nature of the nucleophile. In some cases, Lewis acids are employed to catalyze the reaction. wikipedia.org The products of these reactions are valuable intermediates in the synthesis of more complex molecules.

A study on N-substituted azetidines demonstrated an acid-mediated intramolecular ring-opening decomposition. nih.gov This occurred via nucleophilic attack of a pendant amide group, highlighting the influence of neighboring functional groups on the reactivity of the azetidine ring. nih.gov The stability of these azetidine analogues was found to be dependent on the pKa of the azetidine nitrogen, with protonation being a likely precursor to ring opening. nih.gov

Table 1: Stability of N-Substituted Azetidines in Relation to Ring-Opening Decomposition

Compound Substituent Stability (T1/2) Notes
1 2-pyridyl Excellent Stable analogue
4 N-phenyl Less stable Azetidine nitrogen pKa of 4.3
7 Pyrrolidine Stable Expansion of the strained ring
8 Two-carbon linker Increased T1/2 Longer alkyl chain
9 Three-carbon linker Further increased T1/2 Longer alkyl chain

Data sourced from a study on intramolecular ring-opening decomposition of aryl azetidines. nih.gov

Ring-Expansion Reactions

In addition to ring-opening, azetidines can undergo ring-expansion reactions to form larger heterocyclic systems. rsc.orgrsc.org These reactions are often driven by the release of ring strain and can be promoted by various reagents and conditions. For example, the thermal isomerization of certain aziridines can lead to the formation of 3-bromoazetidine-3-carboxylic acid derivatives, which can then be further manipulated. rsc.org

Another example involves the reaction of 2-bromomethyl-2-methylaziridines with various nucleophiles, which can lead to ring enlargement to form 3-substituted azetidines. rsc.org This highlights the potential for using smaller, more strained rings as precursors to the azetidine system itself. The development of such transformations provides valuable synthetic routes to functionalized azetidines that might be difficult to access through other means. rsc.org

Transformations of the Amino and Boc Moieties

The presence of the Boc-protected amino group at the 3-position of the azetidine ring offers further opportunities for chemical modification, allowing for the introduction of diverse functionalities.

Oxidation and Reduction Pathways of Azetidine Derivatives

The Boc (tert-butoxycarbonyl) protecting group is generally stable under many reaction conditions but can be removed under acidic conditions. acs.org This deprotection is a key step in many synthetic sequences, revealing the primary amine for further functionalization.

While specific oxidation and reduction pathways for 3-(Boc-amino)-3-methylazetidine are not extensively detailed in the provided context, general principles of amine and carbamate (B1207046) chemistry apply. The nitrogen atom of the azetidine ring can be oxidized, though this is less common for saturated heterocycles unless specific activating groups are present.

More relevant are the reduction of functional groups that might be introduced onto the molecule. For instance, if a carbonyl group were introduced elsewhere in the molecule, it could be selectively reduced without affecting the azetidine ring or the Boc group under appropriate conditions. The synthesis of related azetidine derivatives has involved the reduction of amides to amines using reagents like lithium aluminum hydride.

Substitution Reactions at the Amino and Azetidine Ring Positions

The amino group, once deprotected, is a versatile handle for a wide range of substitution reactions. It can be acylated, alkylated, and used in various coupling reactions to introduce new substituents. For example, the deprotected amine can react with acid chlorides to form amides. rsc.org

Substitution can also occur at the azetidine ring itself. The synthesis of 3-substituted azetidines has been achieved through the displacement of a leaving group at the 3-position. For instance, the selective displacement of a 3-mesyloxy (OMs) group with various amines has been reported as a practical method for synthesizing azetidine-3-amines. rsc.org

Furthermore, the nitrogen of the azetidine ring can participate in substitution reactions. For example, N-linked heteroaryl azetidines have been synthesized, demonstrating the ability to form C-N bonds at the ring nitrogen. nih.gov

The tert-butoxythiocarbonyl (Botc) group, a thiocarbonyl analogue of Boc, has been shown to facilitate lithiation and subsequent electrophile trapping at the carbon alpha to the nitrogen in N-Botc-azetidine. acs.org This allows for substitution at a position that is typically difficult to functionalize. The Botc group can be removed under mild acidic or thermal conditions, often selectively in the presence of a Boc group. acs.org

Cleavage of the Boc Protecting Group and Related Reactions

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, including in the chemistry of azetidine derivatives like this compound. Its removal, or deprotection, is a crucial step in many synthetic sequences, allowing for further functionalization of the liberated amine.

The Boc group is known for its stability to most nucleophiles and bases, which allows for selective reactions at other sites of the molecule. organic-chemistry.org However, it is readily cleaved under acidic conditions. organic-chemistry.org The mechanism of cleavage involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutene and carbon dioxide. researchgate.net Common reagents for Boc deprotection include strong anhydrous acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or hydrofluoric acid (HF). organic-chemistry.orgsigmaaldrich.com Lewis acids, such as bismuth(III) trichloride (B1173362) (BiCl3), have also been shown to effectively remove the Boc group. researchgate.net

In the context of peptides synthesized on a solid support using Boc-based strategies, anhydrous HF is a prevalent reagent for cleavage from the resin. sigmaaldrich.com Alternatives like trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can also be employed. sigmaaldrich.com For some applications, the Boc group can be removed under neutral conditions as well. researchgate.net

A key advantage of the Boc protecting group is its orthogonality with other protecting groups. For instance, it can be selectively removed in the presence of base-labile groups like the fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org Conversely, the N-tert-butoxythiocarbonyl (Botc) group, a thiocarbonyl analogue of Boc, can be removed under conditions that leave the N-Boc group intact, demonstrating the nuanced reactivity that can be achieved by subtle changes to the protecting group structure. acs.org

Carbon-Hydrogen Functionalization and Directed Lithiation Studies

The direct functionalization of C-H bonds in azetidines represents an efficient strategy for synthesizing more complex derivatives from a pre-existing heterocyclic core. nih.gov Lithiation, followed by trapping with an electrophile, is a powerful method for achieving this transformation, particularly at the C2 position (α-lithiation). nih.gov

The α-lithiation of N-protected azetidines is significantly influenced by the nature of the protecting group on the nitrogen atom. nih.gov Electron-withdrawing groups are crucial for facilitating the deprotonation at the adjacent carbon. nih.gov The N-Boc group is well-established for promoting α-lithiation in various saturated nitrogen heterocycles. nih.govacs.org

The process involves treating the N-protected azetidine with a strong lithium base, such as sec-butyllithium (B1581126) (s-BuLi) or n-butyllithium (n-BuLi), typically at low temperatures (-78 °C) in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov This generates a transient α-lithioazetidine species, which can then be quenched with a variety of electrophiles to introduce new substituents at the C2 position. nih.govacs.org This methodology provides access to a wide range of 2-substituted azetidines. acs.org

For instance, N-Boc-3-methoxyazetidine has been shown to undergo α-lithiation followed by elimination to form N-Boc-2-azetine in situ. This intermediate can then be further lithiated at the sp² carbon and trapped with electrophiles. nih.govacs.org

The regioselectivity of lithiation in substituted azetidines is a critical aspect that determines the outcome of the functionalization. Several factors can influence whether deprotonation occurs at the C2 (α) or C4 (α') position. The nature of the N-protecting group and the substituents on the azetidine ring play a pivotal role in directing the lithiation. nih.govacs.org

For example, while N-Boc-2-arylazetidines undergo exclusive α-lithiation, the presence of an electron-donating group on the nitrogen can alter the regioselectivity, promoting lithiation on the aryl group instead. nih.govmdpi.com This is attributed to the increased basicity and coordinating ability of the nitrogen atom, which directs the metalation to the ortho position of the aromatic ring. nih.gov

In the case of N-thiocarbonyl protected 2-alkyl-substituted azetidines, the regioselectivity of lithiation is dependent on the specific thiocarbonyl substituent. The N-thiopivaloyl group directs lithiation to the substituted C2 position, whereas the N-tert-butoxythiocarbonyl (Botc) group directs it to the unsubstituted C4 position. acs.org

The choice of the N-protecting group is a key determinant in the success and regioselectivity of azetidine lithiation. While the N-Boc group is effective, other protecting groups offer unique advantages and reactivity profiles. acs.orgnih.gov

The N-thiopivaloyl group has been shown to be particularly effective in enabling the α-lithiation and electrophile trapping of azetidine. acs.org However, its removal requires harsh conditions. acs.org Furthermore, the thiopivaloyl group directs lithiation to an already substituted C2 position, limiting its utility for accessing 2,4-disubstituted azetidines. acs.org

In contrast, the N-tert-butoxythiocarbonyl (Botc) group, a thiocarbonyl analogue of Boc, also facilitates α-lithiation but can be removed under much milder acidic or thermal conditions. acs.orgfigshare.com Significantly, the Botc group exhibits a different directing effect compared to the thiopivaloyl group in 2-substituted azetidines, allowing for lithiation at the C4 position and thus providing access to 2,4-disubstituted products. acs.org The configurational stability of the α-lithiated species can also be influenced by the N-protecting group, with the N-Botc system showing different stability compared to the N-Boc system. rsc.org

Below is a table summarizing the influence of different N-protecting groups on the lithiation of azetidines.

N-Protecting GroupKey Features in Azetidine LithiationReference
Boc Facilitates α-lithiation; well-established for various heterocycles. nih.govacs.org
Thiopivaloyl Highly effective for α-lithiation; directs lithiation to a substituted C2 position; requires harsh removal conditions. acs.orgacs.org
Botc Facilitates α-lithiation; directs lithiation to the C4 position in 2-substituted azetidines; allows for mild deprotection. acs.orgfigshare.com

Mechanistic Elucidation of Key Synthetic and Transformation Pathways

Understanding the mechanisms of reactions involving azetidine analogues is crucial for optimizing existing synthetic methods and developing new transformations. Computational studies, particularly Density Functional Theory (DFT) calculations, have emerged as powerful tools for gaining insights into these reaction pathways. mit.edu

DFT calculations have been successfully applied to rationalize and predict the outcomes of various reactions involving azetidines. These computational models can provide valuable information about transition state energies, reaction barriers, and the stability of intermediates, which are often difficult to determine experimentally. mit.eduresearchgate.net

For example, computational models have been developed to predict the feasibility of photocatalyzed reactions for the synthesis of azetidines. mit.edu By calculating the frontier orbital energies of the reactants, these models can prescreen potential substrates and predict which pairs will react successfully to form the desired azetidine products. mit.edu

In the context of lithiation, DFT calculations have been used to understand the configurational stability of lithiated azetidines and the origins of stereoselectivity. nih.gov For instance, in the case of N-alkyl 2-oxazolinylazetidines, DFT calculations, in conjunction with in-situ FT-IR analysis, supported the involvement of equilibrating diastereoisomeric lithiated intermediates. nih.gov Computational studies have also been employed to rationalize the regiodivergence observed in the lithiation of N-thiopivaloyl and N-Botc α-substituted azetidines, attributing the selectivity to the preferred rotameric forms of the thiocarbonyl group. acs.org

Furthermore, computational investigations have shed light on the mechanism of cycloaddition reactions involving azetines and have been used to explain the regioselectivity of ring-formation reactions leading to azetidines, providing a quantum mechanical basis for established empirical rules. nih.govacs.org

Spectroscopic Characterization of Reaction Intermediates

In the context of mechanistic studies, the direct observation and characterization of transient intermediates can be challenging. Therefore, the detailed spectroscopic analysis of stable reaction products, formed from reactions involving analogues of this compound, provides invaluable insight into reaction pathways and the structure of potential intermediates. A pertinent example is the aza-Michael addition of various NH-heterocycles to methyl (N-Boc-azetidin-3-ylidene)acetate, an unsaturated analogue of the target compound. The detailed spectroscopic data of the resulting 3-substituted 3-(acetoxymethyl)azetidines offer a comprehensive understanding of the stereochemical and electronic consequences of such reactions. nih.gov

Detailed research findings from the aza-Michael addition reactions have provided a wealth of spectroscopic information. The reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various heterocyclic amines leads to the formation of functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov The structures of these products have been rigorously confirmed using a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N), and mass spectrometry.

For instance, the reaction with azetidine yielded 1,3′-biazetidine 4a. Its IR spectrum displayed characteristic absorption bands for the ester and Boc carbonyl groups at 1731 cm⁻¹ and 1694 cm⁻¹, respectively. The ¹H-NMR spectrum showed distinct signals for the protons of both azetidine rings, and the ¹H-¹⁵N HMBC spectrum confirmed the nitrogen environments with chemical shifts at δ −315.4 ppm (N-1, Boc-azetidine) and −337.8 ppm (N-1′, azetidine). nih.gov

Similar detailed characterization was performed for products resulting from reactions with other heterocycles like pyrrolidine, 3,3-difluoropyrrolidine, and various pyrazoles. nih.gov In the case of the reaction with 3-(3-trifluoromethyl)-1H-pyrazole, only one regioisomer was obtained, the structure of which was unambiguously determined through NOESY experiments, which showed correlations between the pyrazole-ring proton 5′-H and the azetidine 2(4)-Ha protons. nih.gov

The following tables summarize the key spectroscopic data for a selection of these synthesized analogues, providing a reference for the types of spectroscopic signatures observed in such systems.

Table 1: Selected ¹H-NMR Spectroscopic Data for 3-Substituted 3-(Acetoxymethyl)azetidine Analogues nih.gov

CompoundKey ¹H-NMR Chemical Shifts (δ, ppm)
1,3′-Biazetidine 4a 4.42 (d, J = 9.6 Hz, 2H, H-2/4a), 4.28 (d, J = 9.6 Hz, 2H, H-2/4b), 3.29 (t, J = 7.2 Hz, 4H, H-2'/4'), 2.05 (p, J = 7.2 Hz, 2H, H-3')
3-(Pyrazol-1-yl)azetidine Adduct 4j 7.63 (d, J = 2.4 Hz, 1H, 5'-H), 7.54 (d, J = 1.4 Hz, 1H, 3'-H), 6.29-6.30 (m, 1H, 4'-H), 4.42 (d, J = 9.6 Hz, 2H, H-2/4a), 4.28 (d, J = 9.6 Hz, 2H, H-2/4b)
3-(4-Hydroxypiperidin-1-yl)azetidine 4f 4.42 (d, J = 9.6 Hz, 2H, H-2/4a), 4.28 (d, J = 9.6 Hz, 2H, H-2/4b), 3.70-3.80 (m, 1H, H-4'), 2.80-2.90 (m, 2H, H-2'/6'eq), 2.20-2.30 (m, 2H, H-2'/6'ax)

Table 2: Selected ¹³C-NMR Spectroscopic Data for 3-Substituted 3-(Acetoxymethyl)azetidine Analogues nih.gov

CompoundKey ¹³C-NMR Chemical Shifts (δ, ppm)
1,3′-Biazetidine 4a 171.2 (C=O, ester), 156.0 (C=O, Boc), 79.2 (C(CH₃)₃), 58.0 (C-2/4), 53.2 (C-2'/4'), 48.0 (C-3), 28.6 (C(CH₃)₃), 17.5 (C-3')
3-(Pyrazol-1-yl)azetidine Adduct 4j 171.0 (C=O, ester), 155.8 (C=O, Boc), 140.0 (C-3'), 127.8 (C-5'), 106.0 (C-4'), 79.5 (C(CH₃)₃), 58.5 (C-2/4), 55.4 (C-3), 28.5 (C(CH₃)₃)
3-(4-Hydroxypiperidin-1-yl)azetidine 4f 171.5 (C=O, ester), 156.2 (C=O, Boc), 79.0 (C(CH₃)₃), 67.5 (C-4'), 58.2 (C-2/4), 51.0 (C-2'/6'), 48.5 (C-3), 34.5 (C-3'/5'), 28.6 (C(CH₃)₃)

Table 3: ¹H-¹⁵N HMBC Spectroscopic Data for Selected Analogues nih.gov

CompoundN-Atom¹⁵N Chemical Shift (δ, ppm)
1,3′-Biazetidine 4a N-1 (Boc-azetidine)-315.4
N-1' (azetidine)-337.8
3-(Pyrazol-1-yl)azetidine Adduct 4j N-1 (azetidine)-316.6
N-1' (pyrazole)-163.5
N-2' (pyrazole)-81.2
3-(4-Hydroxypiperidin-1-yl)azetidine 4f N-1' (piperidine)-324.2

Conformational Analysis and Theoretical Chemistry of Azetidine Amino Acid Derivatives

Spectroscopic Characterization of Conformational Preferences

Spectroscopic techniques are indispensable tools for elucidating the conformational preferences of molecules in both solution and the solid state. For 3-(Boc-Amino)-3-methylazetidine, a combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography provides a comprehensive picture of its structural landscape.

Infrared (IR) spectroscopy is particularly useful for identifying functional groups and probing intramolecular interactions, such as hydrogen bonding. The presence of the tert-butoxycarbonyl (Boc) protecting group in this compound gives rise to a characteristic and strong absorption band for the carbonyl (C=O) stretching vibration. In general, for N-Boc protected amines, this peak is typically observed in the range of 1702–1712 cm⁻¹ nih.gov. For the related compound, tert-Butyl-2-(methyl)-2-(o-tolyl)azetidine-1-carboxylate, a strong C=O stretching vibration is reported at 1694 cm⁻¹ rsc.org. The N-H stretching vibration of the carbamate (B1207046) is also a key diagnostic peak, often appearing as a sharp band around 3300-3500 cm⁻¹.

Shifts in the positions of these bands can indicate the presence of intramolecular hydrogen bonding. For instance, a red shift (lower wavenumber) in the C=O and N-H stretching frequencies would suggest that these groups are involved in hydrogen bond formation, which weakens the respective bonds. The progress of reactions involving the Boc group, such as its thermolytic deprotection, can be effectively monitored by following the disappearance of the characteristic C=O absorption and the evolution of CO₂ acs.org.

Table 1: Characteristic IR Absorption Frequencies for N-Boc Protected Azetidine (B1206935) Derivatives

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Notes
Carbonyl (C=O)Stretch1690 - 1715Strong intensity. Position can be influenced by hydrogen bonding. nih.govrsc.org
Amine (N-H)Stretch3300 - 3500Sharp, medium intensity band for the carbamate N-H.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms, allowing for the elucidation of molecular structure and conformation in solution.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the azetidine ring, the methyl group, and the Boc group. The protons on the four-membered azetidine ring typically resonate in the upfield region, with chemical shifts that are sensitive to their stereochemical environment and the puckering of the ring ipb.pt. The methyl group at the C3 position would appear as a singlet, while the bulky tert-butyl group of the Boc protecting group would also produce a characteristic sharp singlet further upfield.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the azetidine ring are expected to resonate in the range of 30-50 ppm ipb.pt. The quaternary carbon of the Boc group appears around 80 ppm, and the carbonyl carbon is found further downfield.

¹⁵N NMR spectroscopy, although less common, can offer direct insight into the electronic environment of the nitrogen atoms. For the parent azetidine, the ¹⁵N chemical shift is observed at approximately 25.3 ppm relative to anhydrous ammonia (B1221849) ipb.pt. N-alkylation tends to shift this resonance downfield ipb.pt. In N-Boc protected azetidine derivatives, the chemical shift of the azetidine nitrogen would be influenced by the electron-withdrawing nature of the Boc group. Studies on related N-Boc-azetidine derivatives have reported ¹⁵N chemical shifts around -315.0 ppm for the N-Boc-azetidine nitrogen mdpi.com.

Conformational studies of model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have utilized NMR to investigate their solution-state structures, indicating that this technique is powerful for identifying preferred conformations and dynamic processes researchgate.net.

Table 2: Expected NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupExpected Chemical Shift (ppm)Notes
¹HAzetidine Ring CH₂~2.5 - 4.0Chemical shifts are dependent on the ring conformation and substitution.
¹HC3-CH₃~1.5Singlet.
¹HBoc group (CH₃)₃~1.4Sharp singlet, integrating to 9 protons.
¹HN-H~5.0 - 6.0Broad singlet, position is solvent dependent.
¹³CAzetidine Ring CH₂~40 - 55
¹³CAzetidine C3~50 - 60Quaternary carbon.
¹³CC3-CH₃~20 - 30
¹³CBoc group C(CH₃)₃~80Quaternary carbon.
¹³CBoc group C(CH₃)₃~28
¹³CCarbonyl (C=O)~155
¹⁵NAzetidine N-Boc~ -315Relative to a standard, can vary with substitution. mdpi.com
¹⁵NAmine N-H

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, crystallographic analyses of related N-substituted 3-aminoazetidine-3-carboxylic acid derivatives have been reported researchgate.net. These studies have been instrumental in identifying intramolecular hydrogen bonding patterns that stabilize specific conformations. For example, the presence of a main-chain-to-side-chain hydrogen bond, forming a six-membered pseudo-cycle, has been observed in the solid state for a model peptide containing an N-substituted 3-aminoazetidine-3-carboxylic acid moiety researchgate.net. This highlights the propensity of these constrained systems to adopt highly ordered structures.

Computational Chemistry and Molecular Modeling

Computational methods are powerful for exploring the conformational landscape of flexible molecules and for gaining a deeper understanding of the non-covalent interactions that govern their structure and stability.

Density Functional Theory (DFT) has emerged as a robust method for studying the conformational preferences of organic molecules. The choice of functional is critical for accurately describing the systems of interest. For molecules like this compound, where non-covalent interactions such as dispersion and hydrogen bonding play a crucial role, functionals that account for these effects are preferred.

The wB97XD and M06-2X functionals are known to perform well for non-covalent interactions and are often recommended for conformational analysis of organic and biological molecules researchgate.netnih.govresearchgate.net. The B3LYP functional, often paired with a dispersion correction (e.g., B3LYP-D3), is also widely used for conformational studies of peptides and related systems nih.govpreprints.orgnih.govnyu.eduresearchgate.net. These computational approaches can be used to calculate the relative energies of different conformers, predict equilibrium geometries, and analyze vibrational frequencies. For instance, a conformational survey of a dipeptide was successfully carried out using B3LYP, B3LYP-D3, and M06-2X functionals to locate stable conformers nih.govnyu.eduresearchgate.net.

A key aspect of the conformational analysis of this compound is the investigation of intramolecular interactions. The presence of both a hydrogen bond donor (N-H) and acceptors (the carbonyl oxygen of the Boc group and the azetidine nitrogen) allows for the formation of intramolecular hydrogen bonds.

These interactions can lead to the formation of stable pseudo-cycles. A C₅ hydrogen bond refers to a five-membered ring closed by a hydrogen bond between the C=O of a backbone amide and the N-H of the same residue. In the context of this compound, a similar interaction could occur between the Boc carbonyl and the amino N-H.

Prediction of Conformational Preferences and Dynamics in Gas and Solution Phases

The conformational behavior of azetidine amino acid derivatives, such as this compound, is a subject of detailed theoretical and spectroscopic study. The conformational preferences of these molecules are dictated by a delicate balance of intramolecular forces and interactions with the surrounding medium, whether in the gas phase or in solution.

Theoretical chemistry, combined with spectroscopic studies, has been instrumental in elucidating the conformational landscapes of these strained cyclic amino acids. nih.gov For derivatives of 3-amino-1-methylazetidine-3-carboxylic acid, Aatc(Me), which are structurally related to the subject compound, studies have shown the formation of sidechain–backbone N–H···N C6γ hydrogen bonds. These hydrogen bonds work in concert with and stabilize the intra-residue C5 hydrogen bonds (implicating the NH and C=O motifs of the same residue). nih.gov In the gas phase, this concurrent H-bonding has been shown to stabilize a fully-extended 2.0₅-helix conformer in a capped trimer of Aatc(Me). nih.gov

The solvent environment plays a crucial role in shifting the conformational equilibrium. As solvent polarity increases, a polyproline II-like conformation becomes more favored for azetidine dipeptides. nih.gov Conversely, the stability of conformations stabilized by a C7 hydrogen bond (between the C'=O of the amino group and the N-H of the carboxyl group) tends to decrease with increasing solvent polarity. nih.gov Furthermore, both the population of the cis-isomer of the peptide bond and the rotational barriers for cis-trans isomerization increase with solvent polarity. nih.gov

Factor Influence on Azetidine Derivative Conformation Supporting Evidence
Hydrogen Bonding Sidechain-backbone N-H···N C6γ H-bonds stabilize C5 H-bonds, promoting extended conformations. nih.govCharacterization of a fully-extended 2.0₅-helix conformer in the gas phase for Aatc(Me) trimers. nih.gov
Solvent Polarity Increasing polarity favors polyproline II-like conformations and increases the cis-isomer population. nih.govTheoretical studies on Ac-Aze-NHMe in chloroform (B151607) and water show a decrease in the stability of C7 hydrogen-bonded structures in more polar solvents. nih.gov
Ring Puckering The azetidine ring exhibits greater flexibility than proline, adopting various puckered states depending on the backbone structure. nih.govAb initio calculations show the four-membered ring can have either a puckered or a less puckered structure. nih.gov
Isomerization Cis-trans isomerization about the peptide bond is influenced by solvent, with increased barriers in polar solvents. nih.govComputational studies indicate that isomerization proceeds through a clockwise rotation, similar to prolyl peptide bonds. nih.gov

Influence of Ring Strain on Conformational Rigidity and Molecular Geometry

The conformational constraints imposed by the azetidine ring are a key feature in its derivatives. Unlike more flexible systems, the strained ring limits the available conformational space, leading to a more rigid molecular structure. This rigidity can be harnessed in peptide and protein engineering. For instance, studies on tetrapeptides containing 2-alkyl-2-carboxy azetidines have shown that the four-membered ring effectively stabilizes γ-turn-like conformations. acs.org This contrasts with proline, which tends to favor β-turns, suggesting that α-alkylation of the azetidine ring can alter conformational preferences. acs.org The inherent concavity of the cis-azetidine scaffold has also been noted, a geometric feature that can be exploited in the design of ligands for asymmetric catalysis. nih.gov

The ring strain also affects the electronic properties of the azetidine ring atoms. Computational studies on the gas-phase basicity of nitrogen heterocycles, including azetidine, show that basicity increases with ring size from three- to six-membered rings. srce.hr This trend is consistent with a decrease in ring strain. The four-membered azetidine system is already significantly more basic than the corresponding three-membered aziridine (B145994) and approaches the basicity of its acyclic counterpart. srce.hr This demonstrates that the strain not only dictates geometry but also modulates the chemical reactivity of the heteroatom.

Property Effect of Ring Strain Example/Observation
Conformational Rigidity Limits the number of accessible conformations, leading to a more defined 3D structure. acs.orgAzetidine-containing peptides show a propensity to adopt specific turn structures, such as γ-turns. acs.org
Molecular Geometry Induces a non-planar, puckered conformation of the ring and an overall concave shape in cis-disubstituted derivatives. nih.govnih.govThe azetidine ring can adopt puckered structures to minimize torsional strain. nih.gov
Bond Angles Internal C-C-C and C-N-C bond angles are compressed compared to ideal values, leading to angle strain. wikipedia.orgSmall rings like cyclobutane (B1203170) (structurally analogous) have internal angles significantly less than 109.5°. wikipedia.org
Electronic Properties Affects the hybridization and basicity of the nitrogen atom. srce.hrThe basicity of azetidine is lower than that of pyrrolidine (B122466), consistent with higher ring strain. srce.hr

Applications of 3 Boc Amino 3 Methylazetidine and Its Analogues in Biomedical Research

Utilization as Chiral Building Blocks in Diversified Organic Synthesis

The synthesis of enantioenriched compounds is a critical challenge in organic chemistry, particularly in the development of pharmaceuticals where stereochemistry often dictates biological activity. Chiral building blocks, such as derivatives of 3-amino-3-methylazetidine, serve as foundational starting materials for the stereoselective synthesis of more complex molecules. acs.org The Boc (tert-butyloxycarbonyl) protecting group on the amino function of 3-(Boc-amino)-3-methylazetidine allows for controlled, stepwise reactions, making it an ideal intermediate in multi-step synthetic pathways. nih.gov

The inherent ring strain of the azetidine (B1206935) core not only imparts a rigid conformation but also provides a driving force for unique chemical transformations. rsc.org Synthetic chemists have leveraged this reactivity to construct a wide array of molecular scaffolds. For instance, the azetidine ring can be a precursor to fused, bridged, and spirocyclic systems through various chemical manipulations. nih.gov The development of general and scalable methods to produce enantioenriched C2-substituted azetidines has further expanded their utility as versatile synthetic intermediates. acs.org

The application of these chiral building blocks is evident in the creation of diverse chemical libraries aimed at exploring new chemical space for drug discovery. nih.gov By starting with a stereochemically defined azetidine core, chemists can introduce a variety of substituents and build complex molecules with a high degree of structural and stereochemical diversity.

Chiral Azetidine Derivative Synthetic Application Significance
This compoundPrecursor for substituted azetidinesProvides a stable, protected amine for sequential functionalization. nih.gov
C2-Substituted AzetidinesBuilding blocks for complex heterocyclesEnables the synthesis of diverse molecular architectures with defined stereochemistry. acs.org
Densely Functionalized AzetidinesScaffolds for fused, bridged, and spirocyclic systemsAllows for the creation of novel 3D molecular frameworks for drug discovery. nih.gov

This table illustrates the role of chiral azetidine derivatives as versatile building blocks in organic synthesis.

Integration into Peptidomimetics and Foldamer Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. longdom.org Foldamers are synthetic oligomers that adopt well-defined secondary structures. The incorporation of constrained amino acid analogues, including those derived from azetidines, is a key strategy in the design of both peptidomimetics and foldamers. nih.gov

Design Principles for Peptidomimetics Incorporating Azetidine Moieties

The design of peptidomimetics often involves replacing parts of a peptide with non-peptide moieties to create molecules with improved pharmacological properties. nih.gov The incorporation of rigid scaffolds like azetidines is a powerful approach to constrain the conformational flexibility of a peptide chain. mdpi.com This conformational restriction can pre-organize the molecule into a bioactive conformation, leading to higher affinity and selectivity for its biological target.

Key design principles for incorporating azetidine moieties into peptidomimetics include:

Conformational Constraint: The four-membered ring of azetidine significantly limits the rotational freedom of the peptide backbone. mdpi.com

Pharmacophore Presentation: The rigid azetidine scaffold serves to orient the essential pharmacophoric elements in a precise three-dimensional arrangement for optimal interaction with a biological target. longdom.org

Improved Metabolic Stability: The non-natural azetidine structure can confer resistance to proteolytic degradation, a common issue with natural peptides. nih.gov

Impact on Peptide Secondary Structure Induction (e.g., β-turn induction, 2.05-helix formation)

The introduction of azetidine-based amino acids into a peptide sequence can have a profound impact on its secondary structure. The constrained nature of the azetidine ring can induce specific folding patterns. For example, the incorporation of azetidine-2-carboxylic acid has been shown to influence peptide bond orientation. sigmaaldrich.com

One of the most significant impacts of azetidine incorporation is the induction of β-turns. β-turns are secondary structure motifs that reverse the direction of the peptide chain and are crucial for the folding of many proteins and peptides. msu.edu By introducing a rigid bend, azetidine residues can act as potent β-turn inducers.

While the specific induction of a 2.05-helix by this compound is not extensively documented in the provided context, the general principle of using constrained residues to favor specific helical conformations is a well-established strategy in foldamer design. The unique bond angles of the azetidine ring can favor conformations that deviate from standard α-helices or 3₁₀-helices.

Modulation of Conformational Rigidity and Resultant Bioactivity

The conformational rigidity imparted by the azetidine ring is a critical factor in modulating the bioactivity of peptidomimetics. By reducing the entropic penalty associated with binding to a receptor, a more rigid molecule can exhibit enhanced binding affinity. The increased potency of certain azetidine-containing compounds can allow for a balancing of physicochemical properties while maintaining sufficient biological activity. acs.org

The relationship between conformational rigidity and bioactivity is a central theme in medicinal chemistry. The ability of the azetidine scaffold to lock a molecule into a specific conformation allows for a systematic exploration of the structure-activity relationship (SAR). By synthesizing a series of analogues with varying degrees of rigidity and different substitution patterns, researchers can identify the optimal conformation for biological activity.

Structural Feature Effect on Peptide/Peptidomimetic Biomedical Relevance
Azetidine RingInduces conformational rigidityEnhances binding affinity and selectivity. acs.org
Azetidine-2-carboxylic acidInfluences peptide bond orientationCan induce specific secondary structures like β-turns. sigmaaldrich.com
3-AminoazetidineActs as a turn-inducing elementFacilitates the synthesis of cyclic peptides with improved properties. nih.gov

This table summarizes the impact of incorporating azetidine moieties on the structure and properties of peptides and peptidomimetics.

Development of Pharmaceutical Leads and Drug Candidates

The unique properties of the azetidine scaffold have made it an attractive core for the development of novel pharmaceutical leads and drug candidates. researchgate.net Azetidine-containing compounds have been explored for a range of therapeutic targets, including those in the central nervous system (CNS). nih.gov

Construction of Bioactive Compound Libraries Based on Azetidine Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening. Azetidine-based scaffolds are well-suited for DOS, as they can be readily functionalized to create large and diverse compound libraries. nih.govacs.org These libraries often feature a common core structure but exhibit a high degree of structural diversity in their peripheral substituents.

The synthesis of libraries of spirocyclic azetidines is one example of how this scaffold can be used to generate novel chemical entities. nih.gov By systematically varying the substituents on the azetidine ring and the spirocyclic partner, researchers can create a vast array of compounds for biological screening. The goal of such libraries is often to populate chemical space with molecules that have "drug-like" properties, such as appropriate molecular weight, lipophilicity, and solubility. acs.orgtargetmol.commedchemexpress.comenamine.net

The construction of these libraries is often guided by in silico analysis and in vitro profiling to ensure that the synthesized compounds have favorable pharmacokinetic properties. acs.org This data-driven approach increases the efficiency of identifying promising lead compounds for further development.

Library Type Scaffold Objective Example Application
CNS-focused lead-like libraryDensely functionalized azetidineGeneration of molecules with favorable blood-brain barrier penetration properties. nih.govTargeting central nervous system disorders. nih.gov
Spirocyclic azetidine librarySpirocyclic azetidineExploration of novel three-dimensional chemical space. nih.govHigh-throughput screening for new biological activities.
STAT3 InhibitorsAzetidine amidesOptimization of potency and physicochemical properties for anticancer agents. acs.orgDevelopment of new cancer therapeutics.

This table provides examples of bioactive compound libraries constructed using azetidine scaffolds.

Applications in Specific Therapeutic Areas

The structural motif of this compound and its derivatives has proven to be a valuable scaffold in medicinal chemistry, leading to the development of compounds with a wide range of therapeutic applications. The unique conformational constraints and substitution patterns offered by the azetidine ring have been exploited to design potent and selective agents targeting various biological pathways.

Antibacterial Agents (e.g., Fluoroquinolone Azetidines)

The incorporation of azetidine moieties, including derivatives related to this compound, into the fluoroquinolone scaffold has been explored as a strategy to develop new antibacterial agents. The goal of such molecular hybridization is to overcome the limitations of existing antibiotics and combat the growing threat of bacterial resistance.

Research in this area has focused on synthesizing novel fluoroquinolone-3-carboxamide amino acid conjugates. nih.gov The core concept involves chemically linking the fluoroquinolone core to various amino acids, a process where azetidine derivatives can serve as unique amino acid surrogates or as part of the linking structure. These synthetic efforts have yielded compounds that were subsequently evaluated for their activity against medically significant bacterial pathogens, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. nih.gov The antibacterial screening of these conjugates has revealed that their efficacy can be selective for certain types of bacteria, with some compounds showing notable activity against E. coli. nih.gov

Antiviral Agents (e.g., Anti-AIDS peptide mimetics)

While direct applications of this compound in anti-AIDS peptide mimetics are not extensively detailed in the provided context, the broader class of azetidine-containing compounds has been investigated for its potential in antiviral therapies. The constrained nature of the azetidine ring makes it an attractive component for designing peptidomimetics, which are molecules that mimic the structure and function of peptides.

In the context of HIV/AIDS, peptidomimetics are developed to interfere with viral replication processes, such as the activity of viral enzymes like protease or integrase, or to block the entry of the virus into host cells. The rigid four-membered ring of azetidine can help to lock the conformation of a molecule into a bioactive shape that effectively interacts with these viral targets.

Anti-inflammatory Drugs

The inhibition of monoacylglycerol lipase (B570770) (MAGL) has emerged as a promising strategy for developing anti-inflammatory drugs. nih.gov MAGL is a key enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), and its inhibition leads to increased levels of 2-AG. nih.gov This, in turn, can modulate inflammatory pathways. Furthermore, the breakdown of 2-AG by MAGL releases arachidonic acid, a precursor to pro-inflammatory molecules. nih.gov

The development of peripherally restricted MAGL inhibitors is of particular interest to avoid central nervous system side effects. nih.gov Research has led to the discovery of potent MAGL inhibitors that demonstrate anti-inflammatory effects in preclinical models. For instance, in a mouse model of acute liver injury, a MAGL inhibitor was shown to reduce liver necrosis, oxidative stress, and inflammation. nih.gov

Diabetes Treatment (e.g., Intermediates for Liraglutide and Alogliptin (B1666894) Benzoate, Type 2 Diabetes)

Azetidine derivatives, including those structurally related to this compound, are important intermediates in the synthesis of certain antidiabetic drugs. One notable example is their use in the preparation of dipeptidyl peptidase IV (DPP-4) inhibitors like alogliptin. chemicalbook.com Alogliptin is a medication used to improve glycemic control in adults with type 2 diabetes. nih.gov

Alogliptin functions by enhancing the levels of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion and suppress glucagon (B607659) production in a glucose-dependent manner. nih.gov The synthesis of alogliptin and related compounds often involves the use of chiral building blocks, and protected amino-piperidines, which share structural similarities with azetidine derivatives, have been utilized as key reactants. chemicalbook.com Clinical studies have demonstrated that adding alogliptin to existing therapies, such as metformin (B114582) and pioglitazone, results in superior glycemic control for patients with type 2 diabetes. nih.gov

Central Nervous System (CNS) Active Compounds

The 3-aminoazetidine scaffold is a key structural element in the development of various compounds targeting the central nervous system. Its utility spans across different therapeutic targets, including neurotransmitter transporters and receptors.

Triple Reuptake Inhibitors (TRIs): 3-Aminoazetidine derivatives have been extensively explored as triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine. nih.gov This class of compounds holds potential as broad-spectrum antidepressants. nih.gov The development of TRIs aims to offer a more comprehensive treatment for depression by modulating these three key neurotransmitters. nih.gov Extensive research, including the synthesis and evaluation of numerous novel 3-aminoazetidine derivatives, has been conducted to optimize their inhibitory activity and pharmacokinetic properties. nih.gov

Glycine (B1666218) Transporter 1 (GlyT1) Inhibitors: The inhibition of Glycine Transporter 1 (GlyT1) is another important strategy for treating CNS disorders, particularly those associated with the hypofunction of the N-methyl-D-aspartate (NMDA) receptor, such as schizophrenia and Alzheimer's disease. nih.govresearchgate.net By inhibiting GlyT1, the concentration of glycine in the synaptic cleft increases, which in turn potentiates the function of NMDA receptors. nih.gov Azetidine-based compounds have been identified as potent and selective GlyT1 inhibitors. nih.gov For example, specific azetidine derivatives have been shown to enhance memory in preclinical models. nih.gov

NMDA Receptor Ligands: The NMDA receptor is a crucial component of excitatory neurotransmission in the brain and is involved in synaptic plasticity, learning, and memory. nih.gov While direct ligand design for the NMDA receptor using this compound is not explicitly detailed, the modulation of this receptor system through GlyT1 inhibition represents an indirect but significant application. nih.gov The potentiation of NMDA receptor function through increased glycine levels is a key therapeutic concept. nih.govmdpi.com

Monoacylglycerol Lipase Inhibitors

As mentioned in the anti-inflammatory section, monoacylglycerol lipase (MAGL) is a significant therapeutic target. nih.govmdpi.com The inhibition of MAGL has implications not only for inflammation but also for a range of neurological and neurodegenerative diseases. mdpi.com MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. nih.gov

The development of both irreversible and reversible MAGL inhibitors has been a focus of research. While irreversible inhibitors have shown efficacy, reversible inhibitors are being explored for a potentially better safety profile. mdpi.com The azetidine scaffold can be incorporated into the design of these inhibitors to achieve desired potency and selectivity.

Data Tables

Table 1: Investigated Therapeutic Applications of 3-Aminoazetidine Analogues

Therapeutic AreaTargetExample Compound Class/MechanismKey Research Findings
Antibacterial Bacterial cell wall/DNA synthesisFluoroquinolone AzetidinesSelectivity against certain pathogens like E. coli. nih.gov
Anti-inflammatory Monoacylglycerol Lipase (MAGL)Peripherally restricted MAGL inhibitorsAttenuation of liver necrosis, oxidative stress, and inflammation in preclinical models. nih.gov
Diabetes (Type 2) Dipeptidyl Peptidase IV (DPP-4)Intermediates for Alogliptin synthesisImproved glycemic control when added to existing therapies. nih.gov
CNS - Depression Serotonin, Norepinephrine, and Dopamine TransportersTriple Reuptake Inhibitors (TRIs)Identification of lead compounds with a desirable profile for further development as antidepressants. nih.gov
CNS - Cognitive Impairment Glycine Transporter 1 (GlyT1)Azetidine-based GlyT1 inhibitorsEnhancement of memory in preclinical models of cognitive impairment. nih.gov
CNS - Neurological Disorders Monoacylglycerol Lipase (MAGL)Reversible and irreversible MAGL inhibitorsPotential therapeutic strategy for neurological and neurodegenerative diseases. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Azetidine-Containing Molecules

Influence of Azetidine Ring Substitution on Biological Activity

For instance, in the development of GABA uptake inhibitors, azetidine derivatives serve as conformationally constrained analogues of GABA or beta-alanine. nih.gov Research has shown that the position of substituents significantly impacts potency. Azetidin-2-ylacetic acid derivatives bearing bulky lipophilic groups like a 4,4-diphenylbutenyl moiety showed high potency at the GAT-1 transporter, whereas the most effective GAT-3 inhibitor was an azetidine-3-carboxylic acid analogue. nih.gov This highlights how the placement of functional groups on the azetidine ring can dictate selectivity and potency.

Similarly, in the design of antiviral agents, SAR studies on azetidine-containing dipeptides as inhibitors of human cytomegalovirus (HCMV) demonstrated that specific substitutions were essential for activity. nih.gov A benzyloxycarbonyl group at the N-terminus, an aliphatic side-chain at the C-terminus, and an unsubstituted or aliphatically substituted C-carboxamide group were identified as absolute requirements for anti-HCMV activity. nih.gov The conformational restriction imposed by the azetidine ring was suggested to be influential in the molecule's activity. nih.govnih.gov

Impact of the 3-Methyl Group

The gem-dimethyl effect, or in this case, the presence of a single methyl group at the 3-position alongside the amino group, can have a profound impact on both SAR and SPR. This substitution can:

Introduce Conformational Constraints: The methyl group can influence the puckering of the azetidine ring and restrict the rotation of adjacent bonds, leading to a more defined molecular shape. This pre-organization can reduce the entropic penalty upon binding to a target, potentially increasing binding affinity.

Enhance Metabolic Stability: The methyl group can act as a metabolic shield, preventing enzymatic degradation at the adjacent C-3 position. This can lead to improved pharmacokinetic profiles.

Modify Physicochemical Properties: The addition of a methyl group increases the lipophilicity of the molecule, which can affect its solubility, permeability, and plasma protein binding.

Role of the N-Boc Group and its Analogues

While the N-Boc (tert-butyloxycarbonyl) group is primarily a protecting group used during synthesis, the nature of the substituent on the azetidine nitrogen in the final, deprotected compound is critical for its biological function and properties. In many drug candidates, this nitrogen is part of an amide linkage or is substituted with various alkyl or aryl groups.

Studies on GABA uptake inhibitors showed that N-alkylation with lipophilic derivatives was a key strategy. nih.gov For example, attaching a 2-[tris(4-methoxyphenyl)methoxy]ethyl group to the azetidine nitrogen in an azetidine-3-carboxylic acid scaffold yielded a potent GAT-3 inhibitor. nih.gov This demonstrates that large, lipophilic N-substituents can be crucial for interacting with specific binding pockets in biological targets.

The table below summarizes representative SAR findings for various azetidine scaffolds, illustrating how modifications influence biological activity.

Scaffold/Compound ClassTarget/ActivityKey SAR FindingsReference
Azetidin-2-ylacetic acid derivativesGAT-1 InhibitionA 4,4-bis(3-methyl-2-thienyl)butenyl moiety on the nitrogen resulted in high potency (IC50 = 2.01 µM). nih.gov
Azetidine-3-carboxylic acid derivativesGAT-3 InhibitionAn N-substituted {2-[tris(4-methoxyphenyl)methoxy]ethyl} group led to significant potency (IC50 = 15.3 µM). nih.gov
Azetidine-containing dipeptidesAnti-HCMV ActivityA benzyloxycarbonyl moiety at the N-terminus and an aliphatic C-terminal side-chain were essential for activity. nih.gov
3-Arylcoumarins with nitro substitutionAntibacterial (S. aureus)A nitro group at the 6-position of the coumarin (B35378) ring was found to be crucial for antibacterial activity. mdpi.com
Imidazo[4,5-b]pyridinesAntiproliferativeSubstitution of the pyridine (B92270) nucleus with a bromine atom markedly increased antiproliferative activity. mdpi.com

Structure-Property Relationship (SPR) Considerations

Beyond direct interaction with a biological target, the azetidine scaffold influences key drug-like properties. The introduction of the rigid, polar azetidine ring can:

Improve Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to more lipophilic carbocyclic analogues like cyclobutane (B1203170).

Enhance Permeability: Despite increasing polarity, the rigid nature of the scaffold can lead to a lower desolvation penalty upon crossing cell membranes, sometimes resulting in good permeability.

Optimize for CNS Penetration: In designing molecules for Central Nervous System (CNS) targets, the physicochemical properties of azetidine-based scaffolds can be optimized. In silico analysis of spirocyclic azetidine libraries has shown that their properties can fall within the preferred range for CNS compounds, with high desirability scores according to algorithms like the CNS Multi-Parameter Optimization (MPO). nih.gov

Q & A

Q. What are the recommended synthetic strategies for 3-(Boc-Amino)-3-methylazetidine?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the azetidine amine group. A common approach is to react 3-amino-3-methylazetidine with di-tert-butyl dicarbonate under basic conditions (e.g., aqueous sodium hydroxide or DMAP in THF). The reaction is monitored via TLC or HPLC to ensure complete protection . For analogs like 3-(difluoromethyl)-3-methylazetidine, fluorination steps may precede Boc protection, requiring anhydrous conditions and inert atmospheres to avoid side reactions .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Characterization involves:

  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm Boc group integration (e.g., tert-butyl protons at ~1.4 ppm) and azetidine ring signals .
  • Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., C10_{10}H20_{20}N2_2O2_2 has a theoretical mass of 200.28 g/mol) .
  • HPLC : Reverse-phase chromatography with UV detection (210–254 nm) to assess purity (>95%) .

Q. What storage conditions are optimal for maintaining compound stability?

Store at 0–6°C under inert gas (argon or nitrogen) to prevent Boc group hydrolysis. Long-term storage in amber vials with desiccants (e.g., silica gel) is recommended, as moisture and elevated temperatures accelerate degradation .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis of enantiomeric azetidine derivatives?

Enantioenriched this compound can be synthesized using chiral auxiliaries or asymmetric catalysis. For example:

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) to separate enantiomers .
  • Asymmetric synthesis : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during azetidine ring formation or Boc protection .
    Validate enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Q. How does the Boc group influence azetidine reactivity in downstream applications?

The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., TFA in DCM). This property is critical in multi-step syntheses (e.g., peptide coupling or polymer functionalization). However, the Boc group may sterically hinder reactions at the azetidine nitrogen, necessitating optimization of reaction kinetics or alternative protecting groups (e.g., Fmoc) for specific applications .

Q. What analytical methods address contradictions in reported Boc group stability under varying pH conditions?

Conflicting stability data often arise from differences in solvent systems or temperature. Systematic studies using:

  • pH-rate profiling : Monitor Boc deprotection rates via HPLC in buffers (pH 1–10) at 25°C and 40°C .
  • Kinetic studies : Compare activation energies (Arrhenius plots) for hydrolysis in aqueous vs. organic solvents .
    For example, Boc groups are stable in neutral aqueous solutions but hydrolyze rapidly under strongly acidic (pH < 2) or basic (pH > 9) conditions .

Q. What strategies mitigate side reactions during Boc deprotection in complex molecular systems?

  • Low-temperature deprotection : Use TFA/DCM (1:4 v/v) at 0°C to minimize side reactions like azetidine ring opening .
  • Scavengers : Add triisopropylsilane or water to quench carbocation byproducts during acidolysis .
    Post-deprotection, neutralize with aqueous bicarbonate and extract promptly to isolate the free amine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.